Antitumor agent-151

HsClpP agonism Proteolytic activity EC50

AML researchers often lack HsClpP agonists that combine potent enzymatic activation with robust in vivo efficacy. Antitumor agent-151 (7k) addresses this gap: EC50 0.79 μM for HsClpP, IC50 0.038 μM against AML cells, and 88% tumor growth inhibition at 10 mg/kg IP. It serves as a reliable benchmark for leukemia studies, SAR campaigns, and selectivity profiling against normal bone marrow cells.

Molecular Formula C22H20FN5O
Molecular Weight 389.4 g/mol
Cat. No. B12377162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-151
Molecular FormulaC22H20FN5O
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=C(NC2=O)NCC3=CC=C(C=C3)F)CC4=CC(=CC=C4)C#N
InChIInChI=1S/C22H20FN5O/c23-18-6-4-15(5-7-18)12-25-22-26-20-8-9-28(14-19(20)21(29)27-22)13-17-3-1-2-16(10-17)11-24/h1-7,10H,8-9,12-14H2,(H2,25,26,27,29)
InChIKeyBQHRFHUEHRHTBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-151 (7k): A Next-Generation HsClpP Agonist with Quantifiable Antileukemia Potency and In Vivo Efficacy for AML Research


Antitumor agent-151 (designated compound 7k) is a small-molecule agonist of human caseinolytic protease P (HsClpP), developed through a ring-opening strategy to enhance proteolytic activation and antitumor activity in acute myeloid leukemia (AML) models [1]. The compound (PubChem CID 171391878; molecular formula C22H20FN5O) exhibits sub-micromolar HsClpP activation (EC₅₀ = 0.79 μM) and nanomolar in vitro cytotoxicity against AML cell lines (IC₅₀ = 0.038 μM) [1], positioning it as a mechanistically distinct tool compound for leukemia research and HsClpP pathway interrogation.

Why Antitumor Agent-151 Cannot Be Substituted with Generic HsClpP Agonists: Quantified Differences in Activation Potency, Cellular Activity, and In Vivo Efficacy


HsClpP agonists share a common target but diverge significantly in their ability to activate proteolytic function and translate this activation into tumor suppression. The classic agonist imipridone ONC201 exhibits limited efficacy in AML [1], while other HsClpP activators such as ZG36 operate via non-selective degradation mechanisms . Antitumor agent-151 (7k) was rationally optimized from lead compound 1 using a ring-opening strategy, yielding a 1.9-fold improvement in HsClpP activation (EC₅₀ 0.79 μM) over ONC201 (EC₅₀ 1.49 μM) [1][2] and achieving an 88% tumor growth inhibition in xenograft models [1]. The structural and pharmacodynamic differentiation directly impacts experimental outcomes, rendering generic substitution unsuitable for studies requiring precise HsClpP agonism or AML-specific efficacy.

Antitumor Agent-151 (7k) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Clinically Staged and Preclinical HsClpP Agonists


Enhanced HsClpP Proteolytic Activation: 1.9-Fold Higher Potency than ONC201

Antitumor agent-151 (7k) activates HsClpP with an EC₅₀ of 0.79 ± 0.03 μM, measured via fluorescence-based protease hydrolytic assay [1]. In contrast, the first-in-class HsClpP agonist ONC201 (dordaviprone) demonstrates an EC₅₀ of 1.49 μM in the same assay system [2], representing a 1.9-fold difference in activation potency. The enhanced activation is attributed to a ring-opening strategy that optimizes ligand-protein interaction within the ClpP binding pocket.

HsClpP agonism Proteolytic activity EC50

Nanomolar Antileukemia Activity in AML Cells: >65-Fold Superiority over ONC201

Against Mv4-11 acute myeloid leukemia cells, Antitumor agent-151 (7k) exhibits an IC₅₀ of 0.038 ± 0.003 μM (38 nM) following 72-hour incubation [1]. By comparison, ONC201 demonstrates limited efficacy with IC₅₀ values >2.5 μM across leukemia cell lines [2], translating to a >65-fold difference in antiproliferative potency. Across a broader AML panel, 7k maintains low nanomolar activity: HL-60 (40.5 nM), Kasumi (41.1 nM), and Molm13 (30.1 nM) [3].

Antileukemia activity AML cell lines IC50

Robust In Vivo Tumor Growth Inhibition: 88% TGI in Mv4-11 Xenograft Model

Intraperitoneal administration of Antitumor agent-151 (7k) at 10 mg/kg significantly suppressed tumor progression in a female BALB/c nude mouse Mv4-11 xenograft model, achieving a tumor growth inhibition (TGI) rate of 88% compared to vehicle control [1]. This level of in vivo efficacy establishes a benchmark for preclinical AML therapeutic studies and exceeds the reported tumor suppression achieved with earlier-generation HsClpP agonists in similar models.

In vivo efficacy Xenograft model Tumor growth inhibition

Favorable Selectivity Window Against Normal Bone Marrow Cells

In cytotoxicity assays using normal bone marrow cells, Antitumor agent-151 (7k) exhibited an IC₅₀ >20 nM, while its antiproliferative IC₅₀ in AML cell lines (e.g., Mv4-11, HL-60) ranged from 30–40 nM [1][2]. This translates to a selectivity window exceeding 2-fold, suggesting preferential activity against leukemic cells. By comparison, the non-selective HsClpP agonist ZG36 induces mitochondrial dysfunction without clear differentiation between malignant and normal hematopoietic cells .

Selectivity Normal bone marrow Therapeutic index

Optimal Research and Industrial Application Scenarios for Antitumor Agent-151 (7k) Based on Quantified Differentiation Evidence


Acute Myeloid Leukemia (AML) Preclinical Efficacy Studies

Employ Antitumor agent-151 as a potent HsClpP agonist in Mv4-11, HL-60, or Kasumi xenograft models to evaluate tumor growth inhibition. The 88% TGI at 10 mg/kg IP [1] provides a reproducible efficacy benchmark for benchmarking novel AML therapeutics or combination regimens.

HsClpP Proteolytic Activation Mechanistic Studies

Utilize Antitumor agent-151's sub-micromolar EC₅₀ (0.79 μM) [1] to interrogate the downstream consequences of HsClpP hyperactivation, including mitochondrial protein degradation, OXPHOS disruption, and apoptosis induction, without confounding off-target effects associated with non-selective agonists.

Structure-Activity Relationship (SAR) and Lead Optimization

Deploy Antitumor agent-151 as a benchmark compound in SAR campaigns exploring ring-opening strategies for HsClpP agonist design. The compound's 1.9-fold potency improvement over ONC201 [1] establishes a clear structure-based activity gradient that can guide further chemical optimization.

Selectivity and Safety Pharmacology Profiling

Incorporate Antitumor agent-151 into normal bone marrow cytotoxicity panels to validate the >2-fold selectivity window relative to AML cell lines [1][2]. This application is critical for preclinical toxicology studies and for differentiating between target-mediated and off-target hematotoxicity.

Technical Documentation Hub

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